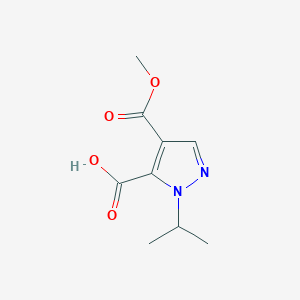1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC14657046
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H12N2O4 |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 4-methoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O4/c1-5(2)11-7(8(12)13)6(4-10-11)9(14)15-3/h4-5H,1-3H3,(H,12,13) |
| Standard InChI Key | YSVPDYKVDDQLPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=C(C=N1)C(=O)OC)C(=O)O |
Introduction
1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of organic compounds. Pyrazoles are five-membered ring compounds containing two adjacent nitrogen atoms, which are significant in pharmaceuticals and agrochemicals due to their diverse biological activities. This compound is characterized by its unique structural features, including an isopropyl group and a methoxycarbonyl substituent, contributing to its chemical reactivity and potential applications in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of hydrazine derivatives with β-keto esters or similar precursors. Acidic or basic catalysts may be employed to facilitate both cyclization and esterification processes. In industrial settings, optimized methods such as flow chemistry are utilized for scalability and efficiency.
Synthesis Steps
-
Preparation of Precursors: Synthesis of β-keto esters or similar precursors.
-
Cyclization: Reaction of hydrazine derivatives with the prepared precursors under acidic or basic conditions.
-
Esterification: Formation of the methoxycarbonyl substituent.
-
Purification: Crystallization and purification of the final product.
Applications and Biological Activity
1-Isopropyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid serves as a building block for more complex molecules in medicinal chemistry and materials science. Its mechanism of action involves interaction with biological targets such as enzymes and receptors, modulating enzymatic activity or altering signal transduction pathways. This compound's potential applications include the development of novel pharmaceuticals and materials with specific biological activities.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for complex molecules with potential biological activities. |
| Materials Science | Utilized in the synthesis of materials with specific properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume